(Acetylamino)(2-thienyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

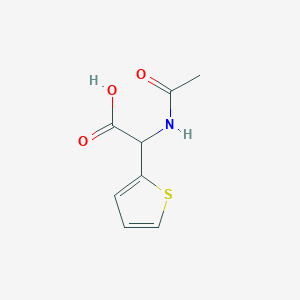

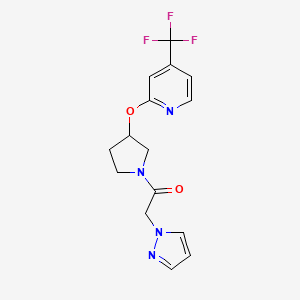

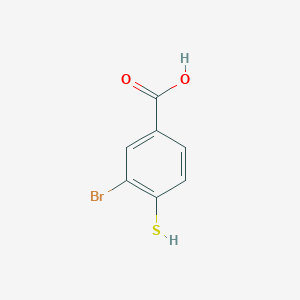

“(Acetylamino)(2-thienyl)acetic acid” is a small molecule . It belongs to the class of organic compounds known as n-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom .

Synthesis Analysis

While there are no direct synthesis methods available for “this compound”, it’s worth noting that the Suzuki–Miyaura coupling is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular formula of “this compound” is C8H9NO3S . Its molecular weight is 199.23 .Scientific Research Applications

Enzyme Studies : Acetylornithinase of Escherichia coli was investigated using compounds including acetyl-nn-methionine, which shares structural similarities with (Acetylamino)(2-thienyl)acetic acid. This research focused on partial purification and properties of the enzyme (Vogel & Bonner, 1956).

Photosystem II Inhibition : Acetazolamide, a compound related to this compound, was found to inhibit the photoreduction in isolated spinach chloroplasts, indicating its potential impact on photosynthesis and related processes (Swader & Jacobson, 1972).

Synthesis of Thienopyrimidines : The synthesis of thieno(3,2-d)- or thieno(3,4)-dpyrimidines using 3-acetylamino-substituted thiophene was studied, highlighting its role in producing compounds with antiulcer and antiallergic effects (Briel, Maschke, & Wagner, 1992).

Neuroprotection Studies : Research on aspirin (acetylsalicylic acid), which is structurally related to this compound, showed its protective effects against neurotoxicity in rat primary neuronal cultures and hippocampal slices. This indicates potential neuroprotective applications (Grilli, Pizzi, Memo, & Spano, 1996).

Chemoprevention Research : Aspirin has been studied for its potential in the prevention of colorectal cancer, suggesting a role in precision chemoprevention strategies (Drew, Cao, & Chan, 2016).

Chemical Binding Studies : The binding characteristics of a thiadiazole derivative (related to this compound) to human serum albumin were investigated, providing insights into pharmacokinetic mechanisms (Karthikeyan et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The primary target of (Acetylamino)(2-thienyl)acetic acid is Glycine oxidase . This enzyme is found in Bacillus subtilis, a bacterium that is commonly used in research .

Mode of Action

This compound interacts with its target, Glycine oxidase, by undergoing a process known as oxidative deamination . This process involves the removal of an amine group from a molecule, which is then replaced by a keto group .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of various amines and D-amino acids into their corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This process is facilitated by the action of Glycine oxidase .

Result of Action

The molecular and cellular effects of this compound’s action involve the production of alpha-keto acids, ammonia/amine, and hydrogen peroxide . These products are the result of the oxidative deamination of various amines and D-amino acids .

properties

IUPAC Name |

2-acetamido-2-thiophen-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)9-7(8(11)12)6-3-2-4-13-6/h2-4,7H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMUCDQTSUZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)

![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2727328.png)

![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)